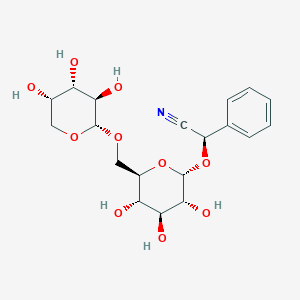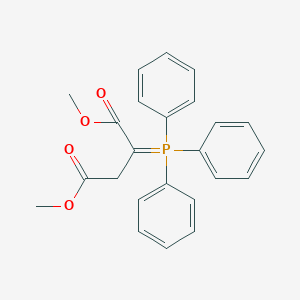
Sodium cyclohexanecarboxylate
Overview
Description
- Active against both gram-negative and some gram-positive bacteria, pipemidic acid was primarily used to treat gastrointestinal, biliary, and urinary infections.
- it’s important to note that the marketing authorization of pipemidic acid has been suspended throughout the European Union .
Pipemidic Acid: is a member of the pyridopyrimidine class of antibacterials. It was introduced in 1979 and exhibits some overlap in mechanism of action with analogous pyridone-containing quinolones.
Mechanism of Action
Target of Action
Sodium cyclohexanecarboxylate is a chemical compound with the formula C7H11NaO2 It’s structurally related to cyclohexanecarboxylic acid, which is known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that cyclohexanecarboxylate derivatives can participate in various biochemical reactions, potentially altering the function of their targets .
Biochemical Pathways
This compound may be involved in the degradation pathway of cyclohexanecarboxylate. A novel self-sufficient cytochrome P450, P450 CHC, has been identified in cyclohexanecarboxylate-degrading Paraburkholderia terrae KU-64. This enzyme hydroxylates cyclohexanecarboxylate, indicating that P450 CHC plays a role in the initial hydroxylation in the cyclohexanecarboxylate degradation pathway .
Pharmacokinetics
A study on testosterone cyclohexanecarboxylate, a derivative of cyclohexanecarboxylate, showed that it has a longer duration of action compared to other testosterone esters
Result of Action
Given its potential involvement in cyclohexanecarboxylate degradation, it may play a role in energy production and other metabolic processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility and reactivity might be affected by pH, temperature, and the presence of other substances . .
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the degradation of cyclohexanecarboxylate to pimelyl-CoA . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that it is involved in the synthesis of various compounds . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to be involved in the degradation of cyclohexanecarboxylate to pimelyl-CoA
Metabolic Pathways
Sodium cyclohexanecarboxylate is involved in the degradation of cyclohexanecarboxylate to pimelyl-CoA
Preparation Methods
- Pipemidic acid can be synthesized through various routes. One common synthetic method involves the reaction of 8-ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid precursors.
- Industrial production methods may involve modifications of these synthetic routes, optimization of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
- Pipemidic acid can undergo several types of reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions vary based on the specific transformation. For instance, oxidation reactions may involve oxidizing agents like potassium permanganate or hydrogen peroxide.
- Major products formed from these reactions include derivatives of pipemidic acid with modified functional groups.
Scientific Research Applications
- Pipemidic acid has been studied for its antibacterial properties, but its applications extend beyond infection treatment.
- In chemistry, it serves as a model compound for understanding pyridopyrimidine-based structures.
- In biology and medicine, research explores its potential as an antimicrobial agent, especially against resistant strains.
- In industry, pipemidic acid’s synthesis and derivatives contribute to drug development and chemical research.
Comparison with Similar Compounds
- Pipemidic acid shares similarities with other quinolone antibiotics, such as ciprofloxacin and norfloxacin.
- Its uniqueness lies in its pyridopyrimidine structure, distinguishing it from the more common quinolone scaffolds.
Properties
IUPAC Name |
sodium;cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVBOWLUYDHKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98-89-5 (Parent) | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90159617 | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-01-6 | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium cyclohexanecarboxylate in the ozone-initiated oxidation of cumene?
A1: The research paper explores the use of this compound as an additive in the ozone-initiated oxidation of cumene. While the abstract doesn't provide specific results, it suggests that the presence of this compound influences the oxidation process []. Further investigation into the full text of the research paper is needed to understand the specific interactions, downstream effects, and whether this compound acts as a catalyst or promoter in this specific reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


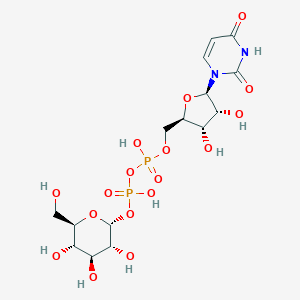
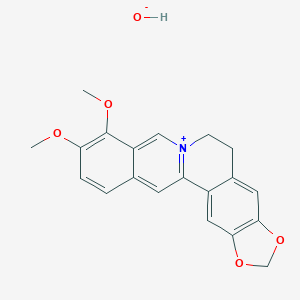


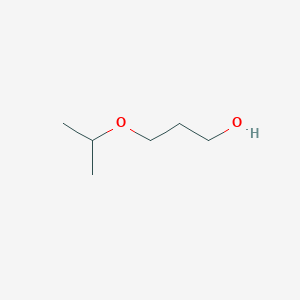



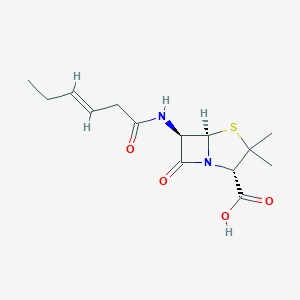

![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
